molecular formula C24H25N3O B11671945 N-(4-benzylpiperazin-1-yl)-1-(3-phenoxyphenyl)methanimine

N-(4-benzylpiperazin-1-yl)-1-(3-phenoxyphenyl)methanimine

Cat. No.: B11671945
M. Wt: 371.5 g/mol
InChI Key: NACDIMVLKYHRRO-UHFFFAOYSA-N
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Description

N-(4-benzylpiperazin-1-yl)-1-(3-phenoxyphenyl)methanimine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperazine ring, a benzyl group, and a phenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzylpiperazin-1-yl)-1-(3-phenoxyphenyl)methanimine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form N-benzylpiperazine.

    Introduction of the Phenoxyphenyl Group: The next step involves the reaction of N-benzylpiperazine with 3-phenoxybenzaldehyde under reductive amination conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzylpiperazin-1-yl)-1-(3-phenoxyphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The benzyl and phenoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted derivatives with modified benzyl or phenoxyphenyl groups.

Scientific Research Applications

N-(4-benzylpiperazin-1-yl)-1-(3-phenoxyphenyl)methanimine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Pharmacology: Research focuses on its interaction with various receptors and enzymes, exploring its potential as a therapeutic agent.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-benzylpiperazin-1-yl)-1-(3-phenoxyphenyl)methanimine involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-benzylpiperazin-1-yl)-1-(3-phenylphenyl)methanimine
  • N-(4-benzylpiperazin-1-yl)-1-(3-methoxyphenyl)methanimine
  • N-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)methanimine

Uniqueness

N-(4-benzylpiperazin-1-yl)-1-(3-phenoxyphenyl)methanimine is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their reactivity, stability, and biological activity.

Properties

Molecular Formula

C24H25N3O

Molecular Weight

371.5 g/mol

IUPAC Name

N-(4-benzylpiperazin-1-yl)-1-(3-phenoxyphenyl)methanimine

InChI

InChI=1S/C24H25N3O/c1-3-8-21(9-4-1)20-26-14-16-27(17-15-26)25-19-22-10-7-13-24(18-22)28-23-11-5-2-6-12-23/h1-13,18-19H,14-17,20H2

InChI Key

NACDIMVLKYHRRO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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